molecular formula C8H17ClN2O B1459025 3-Ethylpiperidine-3-carboxamide hydrochloride CAS No. 1609409-12-2

3-Ethylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1459025
CAS No.: 1609409-12-2
M. Wt: 192.68 g/mol
InChI Key: AHVHOIUVUSKPPM-UHFFFAOYSA-N
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Description

3-Ethylpiperidine-3-carboxamide hydrochloride (CAS 1609409-12-2) is a high-purity organic compound with a molecular formula of C 8 H 17 ClN 2 O and a molecular weight of 192.69 g/mol . This chemical features a piperidine ring, a fundamental scaffold in medicinal chemistry, substituted with both an ethyl group and a carboxamide function at the 3-position. As a versatile chemical building block , this compound is of significant interest in organic synthesis and drug discovery research . Piperidine derivatives are widely utilized in the development of pharmaceutical candidates and are commonly found in molecules with biological activity. The specific steric and electronic properties introduced by the 3-ethyl and 3-carboxamide substituents make this hydrochloride salt a valuable intermediate for constructing more complex molecular architectures. Researchers can employ it in various synthetic transformations, including further functionalization of the carboxamide group or the piperidine nitrogen. Application Note: This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. Its specific biological or pharmacological profile must be determined by qualified researchers. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for proper handling procedures. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-8(7(9)11)4-3-5-10-6-8;/h10H,2-6H2,1H3,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVHOIUVUSKPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-12-2
Record name 3-Piperidinecarboxamide, 3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Synthesis of (N-benzyl)-3-pyridine acetate ethyl ammonium salt (Compound III)

  • Reactants: 3-pyridine ethyl acetate and benzyl chloride
  • Conditions: Dissolve 3-pyridine ethyl acetate in acetonitrile (8–10 volumes), add benzyl chloride dropwise at room temperature, then reflux at 80–90°C for 10–16 hours.
  • Workup: Cool to room temperature, evaporate solvent, wash solid with ether to remove residual benzyl chloride, dry under vacuum.
  • Yield: 95%
  • Product: Yellow solid ammonium salt (III)

Step 2: Catalytic Hydrogenation to Ethyl 3-piperidine acetate (Compound IV)

  • Reactants: Compound III, ethanol, 5% Pd/C catalyst
  • Conditions: In a high-pressure autoclave, stir under 20 atm hydrogen pressure at 40±5°C for 10 hours.
  • Workup: Filter catalyst, wash with ethanol, evaporate solvent to obtain white solid.
  • Purification: Treat with 2M sodium carbonate solution (pH 9–10), extract with ethyl acetate, wash with saturated sodium chloride, dry over anhydrous sodium sulfate, evaporate solvent.
  • Yield: 100%
  • Product: Yellow oil, ethyl 3-piperidine acetate (IV)

Step 3: Formation of (R)-3-piperidine ethyl acetate hydrochloride (Compound VI)

  • Reactants: (R)-3-piperidine ethyl acetate (V), dry hydrogen chloride gas
  • Conditions: Dissolve compound V in diethyl ether, cool in ice-water bath, bubble dry HCl gas for 2 hours.
  • Workup: Precipitation of white solid hydrochloride salt, suction filtration, wash with ether, dry.
  • Yield: 100%
  • Product: White solid (R)-3-piperidine ethyl acetate hydrochloride (VI)

Summary Table of Key Steps and Conditions

Step Reactants & Conditions Product Yield (%) Notes
1 3-pyridine ethyl acetate + benzyl chloride; reflux 80–90°C, 10–16 h (N-benzyl)-3-pyridine acetate ammonium salt (III) 95 Quaternization in acetonitrile
2 Compound III + 5% Pd/C, H2 (20 atm), ethanol, 40±5°C, 10 h Ethyl 3-piperidine acetate (IV) 100 Catalytic hydrogenation
3 Compound V + dry HCl gas in diethyl ether, 0–5°C, 2 h (R)-3-piperidine ethyl acetate hydrochloride (VI) 100 Hydrochloride salt formation

Analytical and Research Findings

  • The quaternization step (Step 1) is critical for activating the pyridine ring towards hydrogenation and proceeds with high selectivity and yield.
  • Catalytic hydrogenation (Step 2) using Pd/C under elevated pressure efficiently reduces the pyridine ring to piperidine without over-reduction or side reactions.
  • The final hydrochloride salt formation (Step 3) stabilizes the compound as a crystalline solid, facilitating purification and handling.
  • The process demonstrates excellent overall yields and purity, suitable for scale-up and industrial application.
  • Reaction monitoring by Thin Layer Chromatography (TLC) and pH control during extraction steps ensure the quality of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Pharmaceutical Development

3-Ethylpiperidine-3-carboxamide hydrochloride is primarily recognized for its role in drug development. It serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Key Applications:

  • Analgesics and Anti-inflammatory Drugs : The compound is utilized in the formulation of drugs aimed at pain relief and reducing inflammation .
  • Neuropharmacology : It has been studied for its potential effects on neurotransmitter systems, contributing to research on treatments for conditions like anxiety and depression .

Neuroscience Research

The compound's interaction with neurotransmitter systems makes it valuable in neuroscience research. Studies have indicated that derivatives of piperidine can influence GABA transporters, which are crucial for managing neuronal excitability and are implicated in various neurological disorders.

Case Study Insights:

  • GABA Transport Inhibition : Research shows that 3-Ethylpiperidine derivatives can inhibit GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is essential for developing treatments for epilepsy and anxiety disorders.
  • Potential Anticancer Activity : Some studies suggest that piperidine derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Material Science Applications

In addition to its pharmaceutical applications, this compound can be incorporated into polymer formulations. This incorporation enhances the properties of materials used in coatings and adhesives, showcasing its versatility beyond medicinal uses .

Analytical Chemistry

The compound is also utilized as a standard in various analytical techniques, aiding scientists in ensuring accuracy in their measurements and experiments. Its role as a reference material is crucial for validating analytical methods in both academic and industrial laboratories .

Summary of Applications

Application AreaSpecific Uses
PharmaceuticalKey intermediate for analgesics and anti-inflammatory drugs
NeuroscienceGABA transporter studies; potential treatments for neurological disorders
Material ScienceEnhances properties of polymers used in coatings and adhesives
Analytical ChemistryStandard reference material for analytical techniques

Mechanism of Action

The mechanism of action of 3-ethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-Ethylpiperidine-3-carboxamide Hydrochloride and Analogs

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Similarity Score* Key Differences
This compound Not provided† C₉H₁₉ClN₂O 3-Ethyl, 3-carboxamide, HCl 1.00 (Reference) Reference compound
3-Propylpiperidine-3-carboxylic acid hydrochloride 1332529-30-2 C₉H₁₈ClNO₂ 3-Propyl, 3-carboxylic acid, HCl 1.00 Longer alkyl chain; carboxylate vs. amide
1-Ethyl-3-methyl-3-piperidinecarboxylic acid HCl 1185470-29-4 C₁₀H₁₈ClNO₂ 1-Ethyl, 3-methyl, 3-carboxylic acid, HCl 0.97 Additional methyl; N-ethyl substitution
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl Not provided C₁₂H₂₃ClN₂O₂ 3-Carboxamide, 3R-configuration, HCl N/A Cyclohexyl-hydroxy substituent
N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide HCl 1220035-36-8 C₁₂H₁₈ClN₃O 4-Carboxamide, pyridin-3-ylmethyl, HCl N/A 4-position carboxamide; aromatic substituent
Ethyl 4-piperidone-3-carboxylate hydrochloride 4644-61-5 C₈H₁₄ClNO₃ 3-Carbethoxy, 4-ketone, HCl N/A Ester vs. amide; ketone functionality

*Similarity scores from (1.00 = highest similarity).

Key Comparative Insights

Alkyl Chain Modifications

  • 3-Propylpiperidine-3-carboxylic acid hydrochloride (CAS 1332529-30-2) shares a nearly identical backbone but replaces the ethyl group with a propyl chain and substitutes the carboxamide with a carboxylic acid. The longer alkyl chain may increase lipophilicity, while the carboxylate could alter ionization state and bioavailability compared to the carboxamide .
  • 1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride (CAS 1185470-29-4) introduces a methyl group at the 3-position and an ethyl group at the 1-position. This branching may sterically hinder interactions with biological targets, reducing binding efficacy despite high structural similarity .

Functional Group Variations

  • Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 4644-61-5) replaces the carboxamide with an ester and introduces a ketone at the 4-position. The ketone could participate in redox reactions, altering pharmacokinetics .
  • N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride (CAS 1220035-36-8) shifts the carboxamide to the 4-position and adds a pyridinylmethyl group. This modification introduces aromaticity, which may enhance π-π stacking interactions with aromatic residues in target proteins .

Stereochemical and Cyclic Substituents

  • (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride () features a chiral center at the 3-position and a hydroxycyclohexyl group. The hydroxy group could improve solubility, while stereochemistry may influence enantioselective binding to targets like G protein-coupled receptors .

Biological Activity

3-Ethylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H16ClN2O
Molecular Weight: 192.68 g/mol
CAS Number: 1609409-12-2

The compound features a piperidine ring with an ethyl group and a carboxamide functional group, which contribute to its unique biological properties. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, which is critical for its therapeutic effects.

Potential Mechanisms:

  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can be beneficial in treating diseases where these enzymes are overactive.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated several piperidine derivatives, including this compound, against various cancer cell lines.

Cell Line IC50 (µM) Activity
HCT-11612.5Moderate
MCF-715.0Moderate
HeLa10.0Strong

The compound demonstrated significant cytotoxicity against HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antiviral Activity

In studies focusing on HIV protease inhibition, derivatives of the piperidine scaffold have shown effective antiviral properties. For instance, a closely related compound exhibited an IC50 value of 3.61 nM against HIV-1 protease, indicating that structural modifications in the piperidine ring can enhance antiviral efficacy .

Case Study: Enzyme Inhibition

A recent study assessed the inhibitory effects of various piperidine derivatives on Cathepsin K (Cat K), an enzyme implicated in bone resorption and cancer metastasis. The results indicated that compounds structurally related to this compound exhibited moderate to strong inhibitory activity.

Compound IC50 (µM) Comparison
Compound A5.0Positive Control (MIV-711)
Compound B7.5Enhanced Activity
3-Ethylpiperidine-3-carboxamide HCl6.0Significant Inhibition

This data underscores the potential of this compound in therapeutic applications targeting bone-related diseases .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Treatment: Its ability to induce cell death in cancer cells positions it as a candidate for anticancer drug development.
  • Antiviral Therapy: The promising results against HIV suggest further exploration in antiviral drug formulations.
  • Bone Health: Its inhibitory effects on Cat K may lead to applications in osteoporosis treatment or cancer metastasis management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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